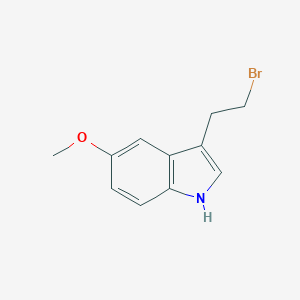

3-(2-bromoethyl)-5-methoxy-1H-indole

Vue d'ensemble

Description

3-(2-Bromoethyl)-5-methoxy-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. The presence of a bromoethyl group and a methoxy group on the indole ring makes this compound particularly interesting for synthetic and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromoethyl)-5-methoxy-1H-indole typically involves the bromination of 5-methoxyindole followed by an alkylation reaction. One common method is to start with 5-methoxyindole, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The resulting 5-methoxy-3-bromoindole is then subjected to an alkylation reaction with ethylene dibromide in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Bromoethyl)-5-methoxy-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction Reactions: The indole ring can be reduced to form dihydroindole derivatives under catalytic hydrogenation conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in the presence of hydrogen gas.

Major Products Formed

Substitution: Formation of 3-(2-substituted-ethyl)-5-methoxy-1H-indole derivatives.

Oxidation: Formation of 5-methoxyindole-3-carboxaldehyde or 5-methoxyindole-3-carboxylic acid.

Reduction: Formation of 3-(2-bromoethyl)-5-methoxy-2,3-dihydro-1H-indole.

Applications De Recherche Scientifique

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives of indole compounds, including 3-(2-bromoethyl)-5-methoxy-1H-indole. Antimicrobial testing has shown that certain derivatives exhibit significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds derived from this indole structure have been tested against pathogens like Staphylococcus aureus and Candida albicans, demonstrating effective inhibition at low concentrations (Minimum Inhibitory Concentration, MIC) .

Molecular Docking Studies

Molecular docking studies suggest that this compound can interact with specific biological targets, which may explain its biological activities. The binding affinities and modes of interaction with target proteins provide insights into how these compounds can be optimized for therapeutic use .

Potential in Cancer Treatment

The indole framework is known for its role in various biological processes, including apoptosis and cell signaling pathways associated with cancer. Research indicates that compounds like this compound could serve as lead compounds in developing new anticancer agents. Their ability to modulate key signaling pathways makes them attractive candidates for further investigation .

Neurological Applications

Indoles have been studied for their neuroprotective effects, particularly in conditions like Alzheimer's disease. The potential of this compound to inhibit acetylcholinesterase (AChE) suggests it may help in managing cognitive decline associated with neurodegenerative diseases .

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated various indole derivatives for their antimicrobial properties, revealing that certain compounds exhibited significant activity against Escherichia coli and Pseudomonas aeruginosa. The most active compound showed an MIC value lower than commonly used antibiotics .

- Cancer Research : In vitro studies demonstrated that derivatives of this indole compound induced apoptosis in cancer cell lines, suggesting a mechanism through which they could exert anticancer effects .

- Neuroprotective Effects : Research into the neuroprotective properties of indoles has shown promise in enhancing cognitive function in animal models, indicating potential applications for treating Alzheimer's disease .

Mécanisme D'action

The mechanism of action of 3-(2-bromoethyl)-5-methoxy-1H-indole is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2-Chloroethyl)-5-methoxy-1H-indole: Similar structure but with a chloroethyl group instead of a bromoethyl group.

3-(2-Bromoethyl)-1H-indole: Lacks the methoxy group on the indole ring.

5-Methoxy-1H-indole: Lacks the bromoethyl group.

Uniqueness

3-(2-Bromoethyl)-5-methoxy-1H-indole is unique due to the presence of both the bromoethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications that are not possible with similar compounds lacking one of these groups .

Activité Biologique

3-(2-bromoethyl)-5-methoxy-1H-indole is a halogenated indole derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a bromoethyl group at the 3-position and a methoxy group at the 5-position of the indole ring, which influences its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action, supported by data tables and relevant case studies.

- Molecular Formula: C10H10BrN

- CAS Number: 18334-96-8

Anticancer Properties

Research has shown that this compound exhibits notable anticancer properties, particularly against colon cancer cells. A study evaluated its effects on SW480 colon cancer cells and found significant inhibition of cell proliferation and migration. The compound was tested at varying concentrations, revealing that:

- IC50 Values:

- SW480 Cells: 12.5 µM

- HCT116 Cells: 5 µM

The compound was identified as a potent inhibitor of the NF-κB signaling pathway, which is crucial in cancer progression and resistance to chemotherapy. It was also shown to reduce levels of cyclin D1 and A, indicating its role in cell cycle regulation .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Its structural analogs have been tested against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some related compounds suggest a potential for developing new antimicrobial agents based on this indole derivative.

| Compound Name | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antimicrobial |

| 3-(2-bromoethyl)-indole (BEI-9) | ≤0.25 | Anti-MRSA |

The mechanisms through which this compound exerts its biological activities involve several pathways:

- NF-κB Inhibition : The compound inhibits both basal and induced NF-κB activation, which is associated with reduced cell survival and proliferation in cancer cells.

- Cell Cycle Regulation : It affects the expression of cyclins involved in cell cycle progression, leading to cell cycle arrest.

- Antimicrobial Mechanism : The exact mechanism remains under investigation; however, structural similarities with other known antimicrobial agents suggest it may disrupt bacterial cell wall synthesis or function.

Case Studies and Research Findings

A significant study highlighted the anticancer efficacy of this compound compared to other indole derivatives. The results indicated that this compound not only inhibited cancer cell growth but also enhanced the efficacy of existing chemotherapeutic agents when used in combination therapies .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(1-bromoethyl)-5-methoxy-1H-indole | Bromoethyl at position 1 | Potentially different receptor interactions |

| 5-Bromoindole | Bromine substitution at position 5 | Broad-spectrum antimicrobial activity |

| 3-(2-chloroethyl)-5-methoxy-1H-indole | Chlorine instead of bromine at position 2 | Varying reactivity and biological activity |

These comparisons illustrate how minor modifications can significantly influence biological activity and chemical behavior .

Propriétés

IUPAC Name |

3-(2-bromoethyl)-5-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDAYIPVARSWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455507 | |

| Record name | 3-(2-bromoethyl)-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18334-96-8 | |

| Record name | 3-(2-bromoethyl)-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.